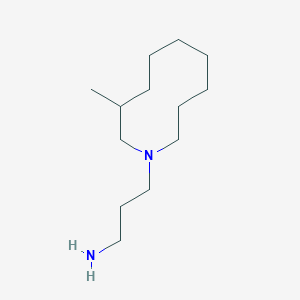
Haliclorensin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haliclorensin, also known as this compound, is a useful research compound. Its molecular formula is C13H28N2 and its molecular weight is 212.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Activity
One of the most significant applications of haliclorensin is its cytotoxicity against various cancer cell lines. Research has demonstrated that this compound exhibits potent activity against P-388 mouse leukemia cells, with an IC50 value indicating significant inhibitory effects on cell proliferation. This cytotoxicity has spurred interest in its potential as a therapeutic agent for cancer treatment.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| P-388 Mouse Leukemia | 0.1 |
| A-549 Human Lung Carcinoma | 0.012 |
| HT-29 Human Colon Carcinoma | 0.012 |
| MEL-28 Human Melanoma | 0.025 |
The above table summarizes the cytotoxic effects of this compound across different cancer cell lines, highlighting its potential as an anticancer agent .
Case Studies
Case Study 1: In Vivo Studies
In a recent study involving zebrafish models, this compound demonstrated hepatoprotective activity at concentrations as low as 20 µM. This suggests that beyond its anticancer properties, this compound may also possess protective effects on liver cells, indicating a broader scope of therapeutic applications .
Case Study 2: Synthesis and Structural Analysis
Research efforts have focused on the total synthesis of this compound to better understand its structure and enhance its availability for further studies. The synthesis process confirmed the revised structure and allowed researchers to explore derivatives with potentially improved bioactivity .
Propiedades
Fórmula molecular |
C13H28N2 |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
3-(3-methylazecan-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-13-8-5-3-2-4-6-10-15(12-13)11-7-9-14/h13H,2-12,14H2,1H3 |
Clave InChI |
PPPRFIZNQYJYBX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCCCN(C1)CCCN |
Sinónimos |
haliclorensin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















